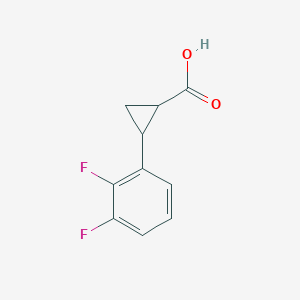
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
“2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid” is an organic compound . Its empirical formula is C10H8F2O2 and it has a molecular weight of 198.17 . The compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 2,3-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring, which is a three-membered carbon ring, attached to a 2,3-difluorophenyl group and a carboxylic acid group . The presence of the difluorophenyl group and the carboxylic acid group imparts unique chemical properties to the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : A method for synthesizing fluorinated analogs of 1-aminocyclopropane carboxylic acid, closely related to 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid, has been developed, highlighting techniques in cyclopropanation and rearrangement (Sloan & Kirk, 1997).
- Characterization of Natural Occurrence : Investigations into the natural occurrence and identification of related cyclopropane carboxylic acid conjugates in plants provide insights into the biological relevance and potential applications of similar compounds (Hoffman, Yang, & McKeon, 1982).
Biological Activities
- Broad Range of Biological Activities : Natural compounds containing the cyclopropane moiety, similar to 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid, have been found to exhibit diverse biological activities, including antifungal, antimicrobial, and antiviral properties (Coleman & Hudson, 2016).
- Specific Base-Catalysis Decomposition : Studies have shown that derivatives like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid decompose via specific-base catalysis, indicating potential reactivity and stability considerations relevant to similar compounds (Liu et al., 2015).
Applications in Synthesis
- Chiral Intermediates for Drug Synthesis : The compound has been used in the synthesis of chiral intermediates for drugs, demonstrating its utility in pharmaceutical applications (Guo et al., 2017).
- Metal-Free Ring-Opening Reactions : The ring-opening of cyclopropane-1,1-dicarboxylates, a process similar to reactions involving 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid, has been achieved under metal-free conditions, offering an environmentally friendly and efficient method for such transformations (Ortega & Csákÿ, 2016).
Eigenschaften
IUPAC Name |
2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOJFERUHBBKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



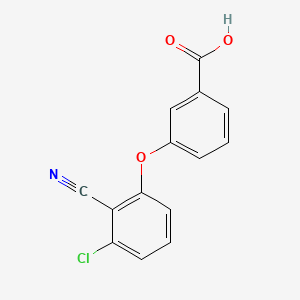
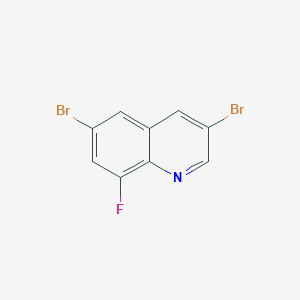
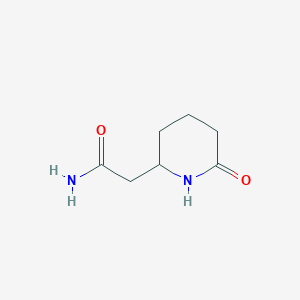
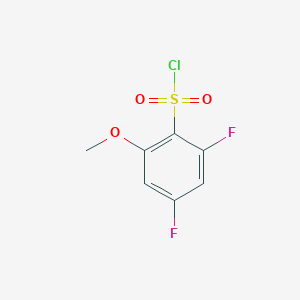
![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)
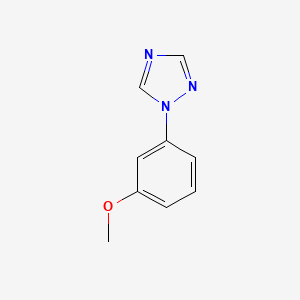
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)
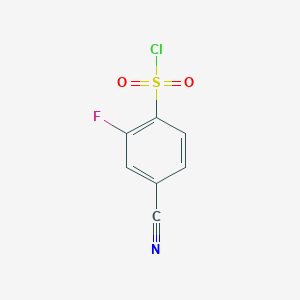
![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
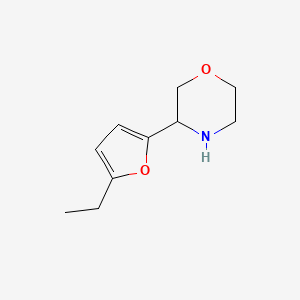
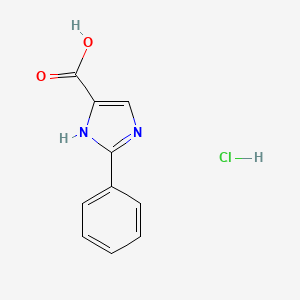
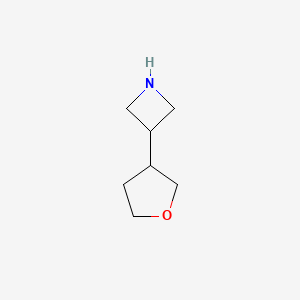
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)